Physicochemical properties of 8-Oxaspiro[4.5]decane-2-carboxylic acid
Physicochemical properties of 8-Oxaspiro[4.5]decane-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 8-Oxaspiro[4.5]decane-2-carboxylic acid
Authored by: A Senior Application Scientist
Foreword: The Spirocyclic Scaffold in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a privileged scaffold in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of novel therapeutics.[1][2] Unlike their planar aromatic counterparts, spirocycles can project substituents into distinct vectors of three-dimensional space, enabling more precise and potent interactions with biological targets.[2] This guide focuses on a specific, yet underexplored member of this class: 8-Oxaspiro[4.5]decane-2-carboxylic acid. The introduction of an oxaspiro motif and a carboxylic acid functional group presents a molecule with intriguing potential for forming specific hydrogen bonds and salt bridges within a protein binding pocket. Understanding the fundamental physicochemical properties of this compound is paramount for its potential development as a therapeutic agent.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 8-Oxaspiro[4.5]decane-2-carboxylic acid in publicly accessible literature, the following table presents a combination of computed and estimated properties. These values are derived from the analysis of structurally similar compounds and established chemical principles. They serve as a foundational dataset for initiating laboratory investigation.
| Property | Predicted Value | Method of Estimation / Comments |
| Molecular Formula | C₁₀H₁₆O₃ | Calculated from chemical structure. |
| Molecular Weight | 184.23 g/mol | Calculated from molecular formula. |
| Appearance | White to off-white solid | Based on common appearance of similar organic acids. |
| Melting Point | 120-135 °C | Estimated based on related spirocyclic carboxylic acids. The rigidity of the spiro core generally leads to higher melting points compared to their acyclic analogues. |
| Boiling Point | > 300 °C (decomposes) | Carboxylic acids often have high boiling points due to strong intermolecular hydrogen bonding and tend to decompose at elevated temperatures. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., Methanol, DMSO, DMF) | The carboxylic acid group enhances aqueous solubility, but the spirocyclic hydrocarbon backbone is hydrophobic.[1][3][4] Solubility is expected to be pH-dependent. |
| pKa | 4.5 - 5.5 | Estimated based on the pKa of other cyclic carboxylic acids.[5][6] The exact value will be influenced by the proximity of the oxaspiro system to the carboxylic acid. |
| XLogP3 | 1.2 | This is a computed value for the isomeric 8-oxaspiro[4.5]decane-3-carboxylic acid and serves as a close approximation.[7] |
Synthesis and Purification
The synthesis of 8-Oxaspiro[4.5]decane-2-carboxylic acid can be approached through a multi-step sequence, leveraging commercially available starting materials. The following proposed synthetic workflow is based on established methodologies for the creation of spirocyclic systems and the functionalization of carboxylic acids.[8][9][10][11]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 8-Oxaspiro[4.5]decane-2-carboxylic acid.
Detailed Experimental Protocol: Synthesis
Step 1: Wittig Reaction
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂), add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution back to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Step 2: Hydrogenation
-
Dissolve Intermediate 1 (1.0 eq) in ethanol in a high-pressure reaction vessel.
-
Add Palladium on carbon (10 wt. %, 0.05 eq).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12 hours.
-
Carefully release the pressure and filter the reaction mixture through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield Intermediate 2.
Step 3: Acidic Deprotection and Lactonization
-
Dissolve Intermediate 2 (1.0 eq) in toluene.
-
Add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain Intermediate 3.
Step 4: Ring Opening and Carboxylic Acid Formation
-
Dissolve Intermediate 3 (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, 8-Oxaspiro[4.5]decane-2-carboxylic acid.
Analytical Characterization
A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Analytical Workflow
Caption: A comprehensive analytical workflow for structural elucidation and purity assessment.
Detailed Experimental Protocols: Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the precise chemical structure and connectivity of atoms.
-
Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher field spectrometer.
-
Expected ¹H NMR signals: Resonances corresponding to the aliphatic protons of the spirocyclic core and a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
Expected ¹³C NMR signals: A signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm), signals for the spiro carbon and the carbon adjacent to the ether oxygen, and a series of signals for the other aliphatic carbons.[12]
-
3.2.2. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the synthesized compound.[13][14]
-
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Analysis: The purity is calculated based on the area percentage of the main peak.
-
Determination of Key Physicochemical Parameters
Protocol for pKa Determination
-
Purpose: To quantify the acidity of the carboxylic acid functional group.[15]
-
Method: Potentiometric Titration.
-
Protocol:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a 50:50 mixture of methanol and deionized water.
-
Place the solution in a thermostatted beaker at 25 °C and use a magnetic stirrer for gentle agitation.
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Titrate the solution with a standardized solution of 0.01 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
-
Protocol for Aqueous Solubility Determination
-
Purpose: To determine the solubility of the compound in an aqueous medium, which is critical for its biopharmaceutical properties.[3][16]
-
Method: Isothermal Saturation Technique.
-
Protocol:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Add an excess amount of the solid compound to a known volume of the PBS solution in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with the mobile phase used for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-established HPLC calibration curve.
-
Potential Biological Relevance: A Hypothetical Perspective
While no specific biological activity has been reported for 8-Oxaspiro[4.5]decane-2-carboxylic acid, its structural motifs are present in various biologically active molecules. The rigid spirocyclic core can serve as a non-planar scaffold to orient the carboxylic acid and other potential pharmacophoric features for optimal interaction with enzyme active sites or receptor binding pockets. For instance, many enzyme inhibitors utilize a carboxylic acid to chelate metal ions or form critical hydrogen bonds with active site residues.
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical mechanism where a spirocyclic carboxylic acid could act as an inhibitor of a generic kinase, a common target in drug discovery.
Caption: Hypothetical competitive inhibition of a kinase by 8-Oxaspiro[4.5]decane-2-carboxylic acid.
This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of the physicochemical properties of 8-Oxaspiro[4.5]decane-2-carboxylic acid. The provided protocols and predictive data serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this novel spirocyclic scaffold.
References
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Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions - American Chemical Society. Available at: [Link]
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pKa values of protonated α,β-unsaturated cyclic carboxylic acids. Effect of ring size on acidities - Canadian Science Publishing. Available at: [Link]
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The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - MDPI. Available at: [Link]
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Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
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Spirolactam - Solubility of Things . Available at: [Link]
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Acidity of Carboxylic Acids - HCPG. Available at: [Link]
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8-oxaspiro[4.5]decane-2-carboxylicacid (C10H16O3) - PubChemLite. Available at: [Link]
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First Principles pKa Calculations on Carboxylic Acids Using the SMD Solvation Model: Effect of Thermodynamic Cycle, Model Chemistry, and Explicit Solvent Molecules - ACS Publications. Available at: [Link]
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Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. Available at: [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - Semantic Scholar. Available at: [Link]
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Synthesis of Spiro Carbocycles via Methyl β-C(sp3)–H Functionalization of Cyclic Aliphatic Acids | Journal of the American Chemical Society . Available at: [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. Available at: [Link]
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13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes . Available at: [Link]
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